2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring, which is a type of fused heterocycle . Fused heterocycles like this are often found in kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of acetic acids with aldehydes in acetic anhydride and in the presence of sodium acetate . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yielded the corresponding 1,2,4-triazin-6(5H)-ones .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis . The structures of these derivatives were verified by 2D-NMR measurements, including gHSQC and gHMBC measurements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of acetic acids with aldehydes in acetic anhydride and in the presence of sodium acetate . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yielded the corresponding 1,2,4-triazin-6(5H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the stretching vibration of the C=O lactone group from the oxazolones is highlighted by a characteristic double absorption due to Fermi resonance, between 1771 and 1798 cm−1 .Wissenschaftliche Forschungsanwendungen
- Pyrrolo[2,1-f][1,2,4]triazine , a fused heterocycle related to the structure of the compound you mentioned, is an integral part of several kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways and are potential candidates for treating various diseases, including cancer and inflammatory disorders .
- Fragments of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one , a related heterocyclic scaffold, are found in compounds with antiviral activity. For instance, the antiviral drug Riamilovir (Triazavirin®) contains this motif and shows activity against SARS-CoV-2 (the virus responsible for COVID-19) .
- Researchers have synthesized and characterized new heterocyclic compounds containing the diaryl sulfone moiety from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes. Toxicity evaluation studies are essential to assess their safety profiles and potential therapeutic applications .
Kinase Inhibitors and Drug Development
Antiviral Agents
Toxicity Evaluation and Safety Assessment
Wirkmechanismus
While the specific mechanism of action for this compound is not available, similar compounds with a pyrrolo[2,1-f][1,2,4]triazine scaffold have been used to target kinases in cancer therapy . The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells .
Zukünftige Richtungen
The development of new derivatives of similar compounds is always in demand . This is particularly true for compounds with potential biological activities, including kinase inhibitors and nucleoside drugs . Therefore, future research could focus on the synthesis of new derivatives and the exploration of their potential applications.
Eigenschaften
IUPAC Name |
2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-2-32-19-10-8-18(9-11-19)26-14-15-27-21(30)22(31)28(25-23(26)27)16-20(29)24-13-12-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFWTRYSVKJBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.